molecular formula C19H21NO5S B5084966 methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5084966
M. Wt: 375.4 g/mol
InChI Key: XAOAXRKDLXKJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.11404394 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C20H23NO7
  • Molecular Weight : 393.40 g/mol
  • IUPAC Name : this compound

The presence of methoxy groups and a cyclopentathiophene structure contributes to its unique reactivity and biological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibitors can disrupt tumor growth.
  • Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, thus preventing cancer cell proliferation.

Antitumor Activity

A study evaluated the antitumor effects of this compound against various cancer cell lines. The results showed significant cytotoxicity with an IC50 ranging from 23.2 to 49.9 μM, indicating strong potential as an anticancer agent.

Compound IDIC50 (μM)Cell LineMechanism of Action
Compound 123.2MCF-7 (Breast)Apoptosis induction
Compound 249.9HeLa (Cervical)Cell cycle arrest
Compound 352.9A549 (Lung)Enzyme inhibition

Case Studies

  • MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a reduction of cell viability by approximately 26.86%. Analysis showed increased early and late apoptotic cells compared to untreated controls.
    • Early Apoptosis (AV+/PI−): 8.73%
    • Late Apoptosis (AV+/PI+): 18.13%
  • Cell Cycle Analysis : Flow cytometry results indicated that the compound induced G2/M phase arrest, leading to a significant increase in cells at this stage compared to controls.

Properties

IUPAC Name

methyl 2-[2-(4-methoxyphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-11(25-13-9-7-12(23-2)8-10-13)17(21)20-18-16(19(22)24-3)14-5-4-6-15(14)26-18/h7-11H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAXRKDLXKJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.